Palmitoylcholine chloride
Overview
Description
Palmitoylcholine (chloride) is an acyl choline compound with the chemical formula C21H44NO2 • Cl. It is known for its ability to inhibit protein kinase C activity and induce hemolysis in rat erythrocytes .
Mechanism of Action
Target of Action
Palmitoylcholine chloride is an acyl choline . Its primary target is Protein Kinase C (PKC) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound interacts with its target, PKC, by inhibiting its activity . This inhibition occurs when this compound is used at a concentration of 100 μM . It also reduces enzyme activity by Ca(2+)-dependent phosphatidylinositol phosphodiesterase (EC 3.1.4.10) hydrolysis of phosphatidylinositol monolayers .
Biochemical Pathways
The inhibition of PKC activity by this compound can affect various biochemical pathways. PKC is involved in several signaling pathways and plays a crucial role in numerous cellular functions, including cell growth and differentiation
Result of Action
The inhibition of PKC activity by this compound can lead to various molecular and cellular effects. For instance, it has been found to induce hemolysis in rat erythrocytes . Additionally, plasma levels of this compound are decreased in female patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) .
Biochemical Analysis
Biochemical Properties
Palmitoylcholine chloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its notable interactions is with protein kinase C, where it acts as an inhibitor at a concentration of 100 micromolar . This inhibition affects various signaling pathways and cellular processes. Additionally, this compound induces hemolysis in rat erythrocytes, demonstrating its ability to disrupt cell membranes . It also interacts with phosphatidylinositol phosphodiesterase, reducing membrane stress and enzyme activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In erythrocytes, it induces hemolysis, leading to the breakdown of red blood cells . This compound also influences cell signaling pathways by inhibiting protein kinase C, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound affects gene expression and cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to protein kinase C, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound interacts with phosphatidylinositol phosphodiesterase, reducing its activity and influencing membrane dynamics . These interactions highlight the compound’s ability to modulate cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity may degrade over time, leading to reduced efficacy in long-term experiments. In vitro studies have shown that prolonged exposure to this compound can result in sustained inhibition of protein kinase C and persistent hemolysis in erythrocytes . These temporal effects underscore the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase C and induces hemolysis without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including severe hemolysis and potential toxicity to other cell types . These dosage-dependent effects highlight the need for careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase, influencing their activity and modulating metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within cells can influence its activity and efficacy, making it essential to study its transport mechanisms in detail.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to target cell membranes and interact with membrane-associated enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase . These interactions are often mediated by targeting signals or post-translational modifications that direct the compound to specific cellular compartments. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoylcholine (chloride) can be synthesized through the reaction of palmitic acid with thionyl chloride to form palmitoyl chloride, which is then reacted with choline . The reaction conditions typically involve heating the mixture at temperatures between 60 and 75 degrees Celsius for 0.5 to 2 hours in the presence of an organic amine .
Industrial Production Methods: The industrial production of palmitoylcholine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, simple process equipment, and low energy consumption, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Palmitoylcholine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Palmitoylcholine (chloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on cellular processes and protein kinase C activity.
Industry: It is used in the production of various biochemical products and as a research tool in lipid studies.
Comparison with Similar Compounds
Palmitoylcarnitine: Another acyl choline compound that modulates protein kinase C activation.
Acetylcholine: A neurotransmitter that also interacts with protein kinase C but has different structural properties.
Lysophosphatidylcholine: A lipid that shares some functional similarities with palmitoylcholine but has distinct biological roles.
Uniqueness: Palmitoylcholine (chloride) is unique due to its specific inhibition of protein kinase C activity and its ability to induce hemolysis in erythrocytes . Its distinct chemical structure and biological effects make it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHLWJWDCWCRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623013 | |
Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2932-74-3 | |
Record name | Palmitoylcholine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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